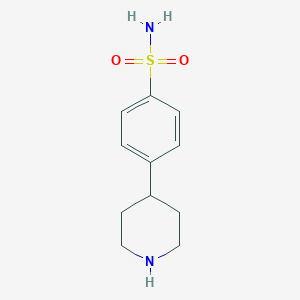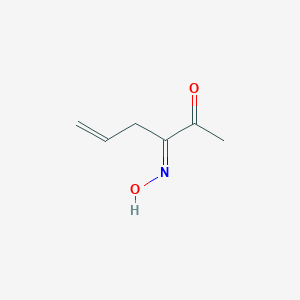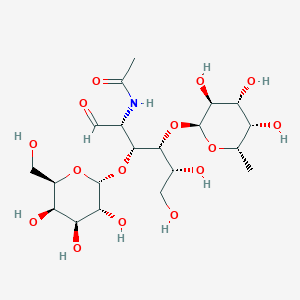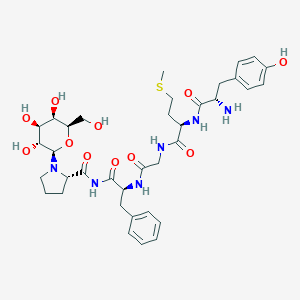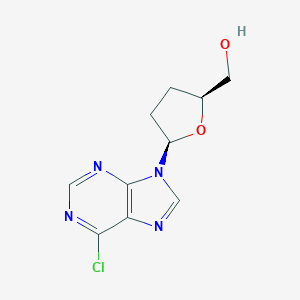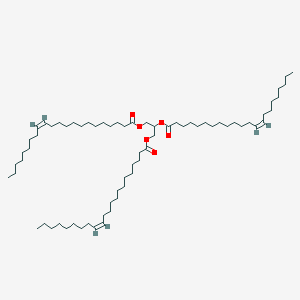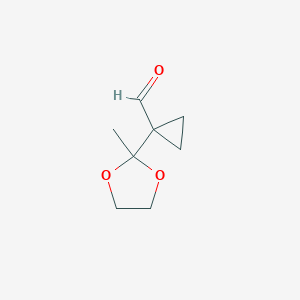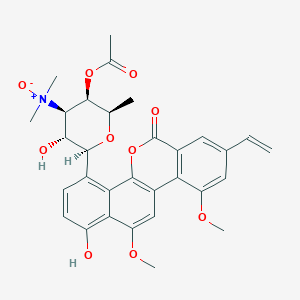
2-Formylisonicotinonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Formylisonicotinonitrile involves photoinduced reactions and microwave-mediated reactions with carboxylic acids, leading to the formation of various intermediates and products. The formation of β-formylvinylnitrene through the cleavage of the C-N single bond under photoinduced conditions and the generation of N-formylamides from microwave-induced coupling of isonitriles with carboxylic acids highlight the compound's reactive versatility (Cao, 2015); (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).
Molecular Structure Analysis
The molecular structure of 2-Formylisonicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, reveals non-planar configurations and demonstrates good absorption and fluorescence properties, indicating its potential as a blue light emitting material. This is supported by spectroscopic, crystal structure, DFT, and photophysical studies, showcasing its chemical structure and photophysical behavior (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Chemical Reactions and Properties
The chemical reactivity of 2-Formylisonicotinonitrile is characterized by its involvement in a variety of reactions, including radical trifluoromethylation leading to the synthesis of 2-trifluoromethylindoles and the spontaneous rearrangement of 2-formyl phenylnitrene to imino ketene at low temperatures. These reactions underscore its potential for creating complex molecules through radical pathways and its reactivity under specific conditions (Zhang & Studer, 2014); (Nunes, Knezz, Reva, Fausto, & McMahon, 2016).
Physical Properties Analysis
The physical properties of 2-Formylisonicotinonitrile and its derivatives can be inferred from their molecular structure and photophysical studies. For instance, the structural analysis and DFT calculations reveal the non-planar structure and theoretical IR spectral data match with experimental values, providing insights into their stability and reactivity under different conditions (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Chemical Properties Analysis
The chemical properties of 2-Formylisonicotinonitrile are highlighted by its ability to undergo various reactions, including the formation of N-formyl imides and its role in the synthesis of beta-N (asparagine)-linked glycosyl amino acids. This demonstrates its utility in synthesizing biologically relevant molecules and its versatility in organic synthesis (Li & Danishefsky, 2008).
Aplicaciones Científicas De Investigación
Safety And Hazards
2-Formylisonicotinonitrile is associated with certain hazards. Safety information suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2-formylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTLVFRYWOEUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563709 | |
| Record name | 2-Formylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylisonicotinonitrile | |
CAS RN |
116308-38-4 | |
| Record name | 2-Formylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

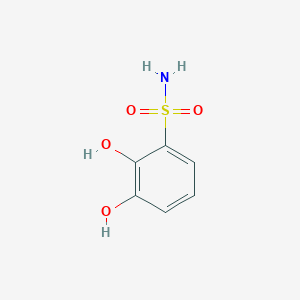

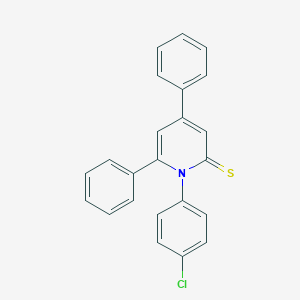
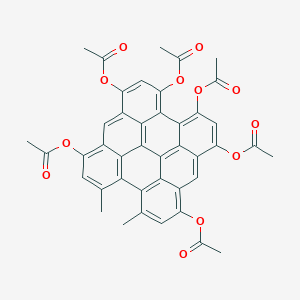
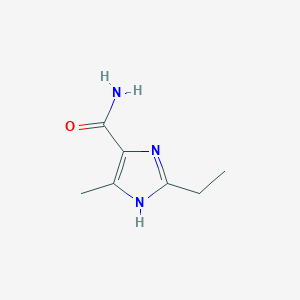
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
